benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate
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Overview
Description
Benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties . The benzimidazole moiety is a crucial pharmacophore in medicinal chemistry due to its ability to interact with various biological targets .
Scientific Research Applications
Benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate has several scientific research applications:
Mechanism of Action
While the specific mechanism of action for benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate is not available, benzimidazole derivatives have been found to exhibit a wide range of biological activities. They have been used in the treatment of parasitic diseases, and have shown promising application in biological and clinical studies .
Future Directions
Benzimidazole derivatives have shown promise in a variety of therapeutic applications, including anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . Therefore, the future research directions for benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate could include exploring its potential in these therapeutic areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids . For benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate, a common synthetic route involves the reaction of o-phenylenediamine with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis . Additionally, green chemistry approaches, such as the use of water as a solvent and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C), hydrogen gas; usually performed under atmospheric pressure at room temperature.
Major Products Formed
Oxidation: N-oxides of benzimidazole.
Reduction: Amino derivatives of benzimidazole.
Substitution: Benzyl-substituted benzimidazole derivatives.
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: Another benzimidazole derivative with antiparasitic activity.
Albendazole: Used as an anthelmintic agent to treat parasitic worm infections.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Uniqueness
Benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzimidazole derivatives . Its benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
benzyl N-[1-(1H-benzimidazol-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12(16-19-14-9-5-6-10-15(14)20-16)18-17(21)22-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRKVIDVZNHUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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